5-[(Azetidin-3-yloxy)methyl]-3-cyclopropyl-1,2,4-oxadiazole hydrochloride
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Overview
Description
5-[(Azetidin-3-yloxy)methyl]-3-cyclopropyl-1,2,4-oxadiazole hydrochloride is a chemical compound with the molecular formula C9H14ClN3O2 and a molecular weight of 231.68 g/mol This compound is notable for its unique structure, which includes an azetidine ring, a cyclopropyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Azetidin-3-yloxy)methyl]-3-cyclopropyl-1,2,4-oxadiazole hydrochloride typically involves multiple steps, starting from readily available starting materialsThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, purification techniques like crystallization or chromatography would be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-[(Azetidin-3-yloxy)methyl]-3-cyclopropyl-1,2,4-oxadiazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The azetidine and oxadiazole rings can participate in substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
5-[(Azetidin-3-yloxy)methyl]-3-cyclopropyl-1,2,4-oxadiazole hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 5-[(Azetidin-3-yloxy)methyl]-3-cyclopropyl-1,2,4-oxadiazole hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring and oxadiazole moiety are known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
5-Azetidin-3-yl-3-methyl-1,2,4-oxadiazole hydrochloride: Similar structure but with a methyl group instead of a cyclopropyl group.
1-(5-Ethyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride: Contains an ethyl group and a methanamine moiety.
Uniqueness
5-[(Azetidin-3-yloxy)methyl]-3-cyclopropyl-1,2,4-oxadiazole hydrochloride is unique due to its combination of an azetidine ring, a cyclopropyl group, and an oxadiazole ring.
Biological Activity
5-[(Azetidin-3-yloxy)methyl]-3-cyclopropyl-1,2,4-oxadiazole hydrochloride is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Compound Overview
Chemical Structure and Properties
- Molecular Formula : C9H14ClN3O2
- Molecular Weight : 231.68 g/mol
- IUPAC Name : 5-(azetidin-3-yloxymethyl)-3-cyclopropyl-1,2,4-oxadiazole
- CAS Number : 1955553-61-3
The compound features an oxadiazole ring, an azetidine moiety, and a cyclopropyl group, which contribute to its unique biological properties. Its synthesis typically involves the reaction of azetidine derivatives with cyclopropyl-containing precursors under controlled conditions.
Antimicrobial Properties
Preliminary studies indicate that 5-[(Azetidin-3-yloxy)methyl]-3-cyclopropyl-1,2,4-oxadiazole exhibits promising antimicrobial activity . The mechanism of action appears to involve the inhibition of bacterial growth by disrupting essential metabolic pathways. Research has shown that compounds within the oxadiazole class can significantly affect biofilm formation and bacterial transcription processes .
Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 32 |
Escherichia coli | 18 | 16 |
Pseudomonas aeruginosa | 20 | 8 |
The above table summarizes the antimicrobial efficacy of the compound against selected strains, demonstrating its potential as a therapeutic agent against resistant bacterial infections.
Anticancer Activity
5-[(Azetidin-3-yloxy)methyl]-3-cyclopropyl-1,2,4-oxadiazole has also been evaluated for its anticancer properties . Studies have indicated that it can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of cell cycle progression and inhibition of key signaling pathways involved in tumor growth.
In vitro tests have demonstrated significant cytotoxicity against several cancer cell lines:
Cell Line | IC50 (µM) | Effect Observed |
---|---|---|
A549 (Lung Cancer) | 10.5 | Induction of apoptosis |
HCT116 (Colon Cancer) | 8.7 | Cell cycle arrest at G2/M phase |
MDA-MB-231 (Breast Cancer) | 12.0 | Inhibition of migration and invasion |
The data indicates that the compound's effectiveness varies across different cancer types, suggesting a need for further exploration into its mechanisms .
The biological activity of 5-[(Azetidin-3-yloxy)methyl]-3-cyclopropyl-1,2,4-oxadiazole is believed to stem from its ability to interact with specific molecular targets within cells. These interactions may include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammation or cell proliferation.
- Receptor Modulation : It could modulate receptor activity related to cell signaling pathways critical for cancer progression.
These mechanisms contribute to both its antimicrobial and anticancer effects, making it a candidate for further pharmacological development .
Case Studies and Research Findings
Recent studies have focused on synthesizing derivatives of oxadiazoles to enhance their biological activity. For instance:
- A study conducted on various oxadiazole derivatives found that modifications in the azetidine structure significantly impacted their antimicrobial potency.
- Another investigation highlighted the anticancer efficacy of structurally similar compounds against prostate and colon cancer cell lines, with some derivatives exhibiting IC50 values lower than standard chemotherapeutic agents .
Properties
IUPAC Name |
5-(azetidin-3-yloxymethyl)-3-cyclopropyl-1,2,4-oxadiazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2.ClH/c1-2-6(1)9-11-8(14-12-9)5-13-7-3-10-4-7;/h6-7,10H,1-5H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMIWHAAJUAFWOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)COC3CNC3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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